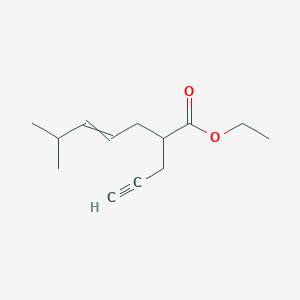

Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate

Description

Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate is an α,β-unsaturated ester featuring a propargyl (prop-2-yn-1-yl) substituent and a methyl branch at the 6-position of the hept-4-enoate backbone. This compound is structurally designed for applications in organic synthesis, particularly as a precursor for cycloaddition reactions (e.g., Huisgen click chemistry) or as a building block for complex alkyne-containing molecules.

Properties

CAS No. |

656234-75-2 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

ethyl 6-methyl-2-prop-2-ynylhept-4-enoate |

InChI |

InChI=1S/C13H20O2/c1-5-8-12(13(14)15-6-2)10-7-9-11(3)4/h1,7,9,11-12H,6,8,10H2,2-4H3 |

InChI Key |

QBWFCLYFEYRTJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=CC(C)C)CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate typically involves multiple steps. One common method starts with the preparation of the corresponding alcohol, which is then esterified using ethyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium on carbon may be used to facilitate the esterification process, and advanced purification techniques like distillation and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium amide or organolithium compounds are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates, which then participate in various biochemical pathways. The alkyne group can also interact with specific proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight key structural, spectral, and functional differences between Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate and related compounds identified in the evidence.

Table 1: Structural and Functional Comparison

Structural and Functional Differences

(i) Boronate-Containing Esters (e.g., Compound 3i)

- Key Contrast : The boronate group in 3i enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the propargyl-containing target compound.

- Spectral Data : The ¹¹B NMR signal at δ 33.2 is unique to boronate esters, distinguishing it from the alkyne-focused IR signature (~2100–2250 cm⁻¹) expected in the target compound.

(ii) Dihydropyrimidine Derivatives (e.g., Compound IIk)

- Key Contrast : The heterocyclic dihydropyrimidine ring in IIk introduces aromaticity and hydrogen-bonding capacity (NH at 3209.93 cm⁻¹ ), contrasting with the aliphatic backbone of the target compound.

(iii) Alkyne-Containing Carbonates (e.g., )

- Key Contrast : The diphenyl-substituted alkyne in ’s compound introduces steric bulk, likely reducing solubility compared to the target’s methyl group. Its crystal structure (CCDC 1901024 ) reveals planar geometry at the alkyne, a feature shared with the target compound.

- Synthesis : Both compounds likely undergo propargylation steps, but the carbonate group in ’s compound adds a protective layer for further functionalization.

Biological Activity

Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate is an organic compound notable for its unique structure, which incorporates both an alkene and an ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with enzymes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- An alkene group contributing to its reactivity.

- An ester group which can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly through its interactions with various enzymes and receptors. The biological mechanisms through which this compound exerts its effects include:

- Enzyme Interaction : The compound's ester functionality allows for hydrolysis, leading to the release of biologically active intermediates.

- Receptor Modulation : The alkyne moiety may interact with specific proteins, influencing their function and activity.

The mechanism of action involves several key processes:

- Hydrolysis : The ester group can be hydrolyzed into carboxylic acids or alcohols, which may have distinct biological activities.

- Nucleophilic Substitution : The alkyne group can participate in nucleophilic substitution reactions, potentially modifying protein structures or functions.

In Vitro Studies

Several studies have explored the biological activity of this compound:

Case Studies

- Antimicrobial Effects : A study indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as a therapeutic agent.

- Cytotoxicity Against Cancer Cells : In vitro evaluations revealed that the compound induced apoptosis in glioblastoma cells, with a notable reduction in cell viability at certain concentrations. This suggests a promising avenue for further investigation in cancer treatment protocols.

Applications in Medicine and Industry

This compound is being researched for various applications:

- Pharmaceutical Development : Its ability to interact with biological targets makes it a candidate for drug development, particularly in oncology and infectious disease management.

- Organic Synthesis : Used as a building block in synthesizing more complex organic molecules due to its dual reactivity sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.